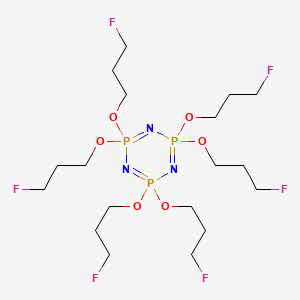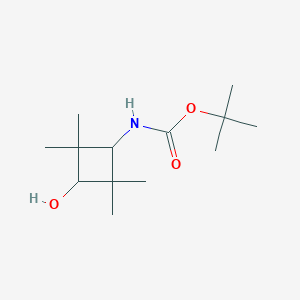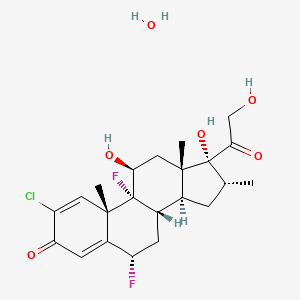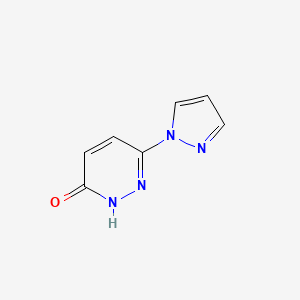![molecular formula C7H14Cl2N2S B1442652 N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride CAS No. 1189975-89-0](/img/structure/B1442652.png)
N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride
説明
“N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride” is a chemical compound with the empirical formula C6H12Cl2N2S . It is also known as "N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine dihydrochloride" .
Molecular Structure Analysis
The molecular structure of “N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
“N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride” is a solid at room temperature . Its molecular weight is 215.15 . For more specific physical and chemical properties, it is recommended to refer to material safety data sheets or other specialized chemical databases.科学的研究の応用
Antimicrobial Agent
Thiazole derivatives, including the compound , have been studied for their antimicrobial properties. They have shown efficacy against various bacterial strains such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi. This makes them potential candidates for the development of new antimicrobial drugs .
Antitumor and Cytotoxic Agent
Research has indicated that thiazole compounds can exhibit antitumor and cytotoxic activities. This is particularly important in the search for novel chemotherapeutic agents that can target cancer cells with higher specificity and reduced side effects .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives are well-documented. These compounds can be used to develop new medications that help in reducing inflammation, which is a common symptom in various diseases and conditions .
Neuroprotective Applications
Thiazoles have been associated with neuroprotective effects, suggesting their use in treating neurodegenerative diseases. They may play a role in the synthesis of neurotransmitters or in protecting nerve cells from damage .
Antiviral Activity
Some thiazole derivatives have shown promising results as antiviral agents. This includes potential activity against HIV, which remains a significant global health challenge. The development of new antiviral drugs from thiazole compounds could be a valuable addition to the existing treatments .
Analgesic Properties
Thiazole compounds have been explored for their analgesic effects, which could lead to the creation of new pain-relief medications. Their ability to alleviate pain without the side effects associated with traditional analgesics is of particular interest .
将来の方向性
The future directions for the study and application of “N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride” and related compounds could involve further exploration of their biological activities . Given the diverse biological activities exhibited by thiazole derivatives, they may have potential applications in medicinal chemistry and drug development.
特性
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-3-8-4-7-9-6(2)5-10-7;;/h5,8H,3-4H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDSORKKBZLRBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=CS1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine](/img/structure/B1442571.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid](/img/structure/B1442576.png)


![2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442581.png)
![2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1442582.png)
![Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1442584.png)

![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1442588.png)


